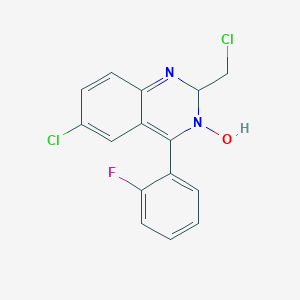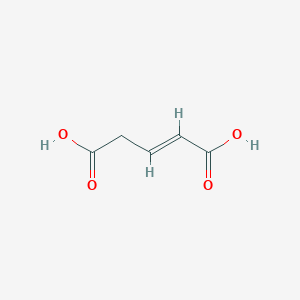
Dimethyl glutaconate
説明
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester . It reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene .
Synthesis Analysis
The synthesis of Dimethyl glutaconate involves various reactions. For instance, it has been used in the synthesis of phenanthridinone scaffolds by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .
Molecular Structure Analysis
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester . Its molecular formula is C7H10O4 . It reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene .
科学的研究の応用
Synthesis of Dimethyl 3-[(Z)-1-propenyl]glutarate
Dimethyl glutaconate can be used in the synthesis of dimethyl 3-[(Z)-1-propenyl]glutarate . This compound could be used as a building block in the synthesis of more complex organic molecules.
Synthesis of Phenanthridinone Derivatives
Another application of Dimethyl glutaconate is in the synthesis of phenanthridinone derivatives . Phenanthridinones are a class of organic compounds that have been studied for their potential biological activities, including anti-cancer properties.
Synthesis of Coumarin-fused Electron Deficient Diene
Dimethyl glutaconate reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This reaction could be useful in the synthesis of complex organic molecules with potential applications in medicinal chemistry.
Macrophage Immunomodulation
Although not directly related to Dimethyl glutaconate, it’s worth mentioning a similar compound, Itaconate. Itaconate, a byproduct of the tricarboxylic acid cycle, has been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages . This suggests that similar compounds, like Dimethyl glutaconate, could potentially have similar effects and could be studied further for their immunomodulatory properties.
Potential Role in Energy Metabolism
Again, drawing a parallel with Itaconate, it’s known that Itaconate affects the energy metabolism of macrophages . Given the structural similarity, Dimethyl glutaconate could potentially have a similar effect on cellular energy metabolism, which could be an interesting area for future research.
Potential Role in Inflammation and Immune Response
Building on the previous points, if Dimethyl glutaconate does indeed affect macrophage metabolism, it could potentially also have an impact on inflammation and immune response . This could have implications for the treatment of diseases where inflammation plays a key role.
作用機序
Target of Action
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .
Mode of Action
Dimethyl glutaconate interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how dimethyl glutaconate can interact with other molecules to form new compounds.
Biochemical Pathways
It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .
Pharmacokinetics
Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of dimethyl glutaconate’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original dimethyl glutaconate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl glutaconate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .
特性
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl glutaconate | |
CAS RN |
5164-76-1 | |
| Record name | Dimethyl-pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?
A: Dimethyl glutaconate possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]
Q2: Can you provide an example of dimethyl glutaconate's role in constructing complex molecules?
A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized dimethyl glutaconate in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]
Q3: The papers mention "stereoselectivity" in the context of dimethyl glutaconate's reactions. Could you elaborate on this aspect?
A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, dimethyl glutaconate demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []
Q4: Are there any limitations associated with the use of dimethyl glutaconate in synthesis?
A: One point to consider is the reactivity of the enone functional group in dimethyl glutaconate, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []
Q5: What analytical techniques are employed to characterize and quantify dimethyl glutaconate?
A: Common techniques used to characterize dimethyl glutaconate include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



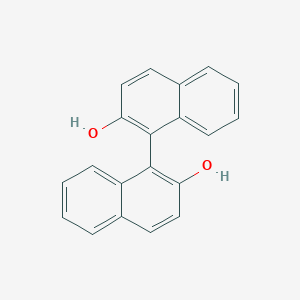
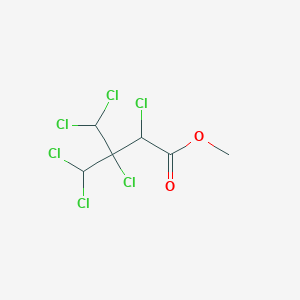
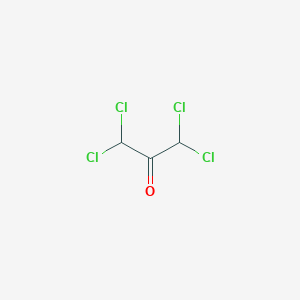
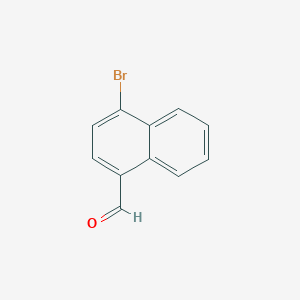
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)
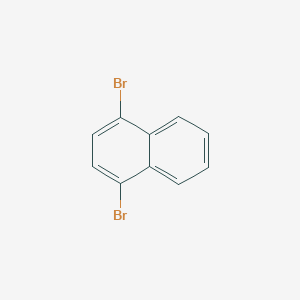
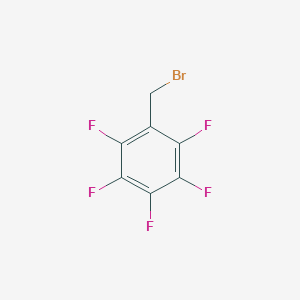
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
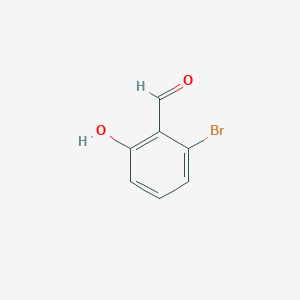
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)

